2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the CAS Number: 299438-96-3 . It has a molecular weight of 243.14 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C11H12Cl2N2/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6/h2-3,15H,4-5,14H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.14 .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
- Research involving Cu(II) complexes of tridentate ligands, including those related to 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine, has shown significant DNA binding propensity and minor structural changes in calf thymus DNA. These complexes also demonstrate low toxicity for different cancer cell lines, indicating potential applications in cancer research and treatment (Kumar et al., 2012).
Biocidal and Corrosion Inhibition Properties
- Some derivatives of this compound have been used in recirculating cooling water systems due to their broad spectrum activity against bacteria, fungi, and algae. Their biofilm and corrosion inhibition properties make them valuable for industrial applications (Walter & Cooke, 1997).
Catalytic Activity in Rare-Earth Metal Amido Complexes
- The compound has been involved in the synthesis of rare-earth metal amido complexes. These complexes display high catalytic activity for C-P bond formation under mild conditions, which is significant for the preparation of α-hydroxy phosphonates (Yang et al., 2014).
Antimicrobial and Antiviral Activity
- A series of 2-(1H-indol-3-yl)ethylthiourea derivatives, related to this compound, have shown significant antimicrobial and antiviral activities. This includes inhibitory effects on Staphylococcus aureus topoisomerase IV and DNA gyrase, as well as potent activity against HIV-1 (Sanna et al., 2018).
Synthesis of Novel Indole-Derived Thioureas
- Synthesis of novel indole-derived thioureas involves 2-(1H-indol-3-yl)ethanamine, indicating its role in the development of new pharmaceuticals and biological compounds. These derivatives have potential applications in various fields of medical and biological research (Sanna et al., 2018).
Alkaloid Derivative Cytotoxic Effects
- Modifications in the chemical structure of marine bisindole alkaloid derivatives of this compound have been evaluated for changes in biological activities. The presence of N-methylated bisindole alkaloid and bromine atoms in these derivatives has been found crucial for maintaining their pro-apoptotic activity (Burattini et al., 2022).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6/h2-3,15H,4-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUUKBBIGLELJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299438-96-3 |
Source
|
Record name | 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.